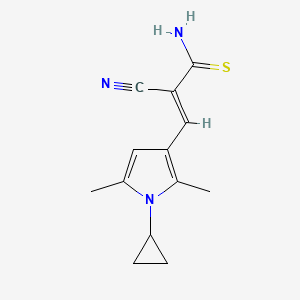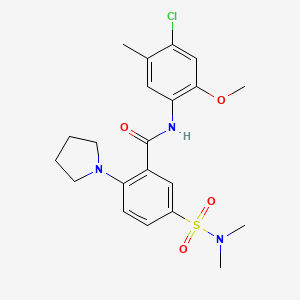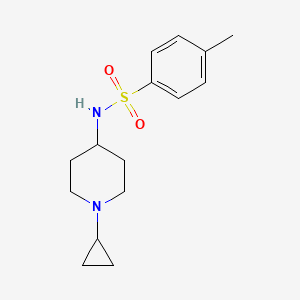![molecular formula C11H9BrN4O B7476525 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile, also known as BPTES, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was initially discovered as a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
作用機序
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. In cancer cells, glutamine is a major source of energy and building blocks for biosynthesis. By inhibiting glutaminase, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can effectively reduce the production of glutamate, leading to the inhibition of cancer cell growth and proliferation. 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been shown to be highly selective for glutaminase and does not affect other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been shown to have a significant impact on cancer cell metabolism. By inhibiting glutaminase, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can effectively reduce the production of glutamate, leading to the inhibition of cancer cell growth and proliferation. 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. However, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been found to have limited efficacy in some types of cancer, which may be due to the presence of alternative metabolic pathways.
実験室実験の利点と制限
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment. However, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has some limitations for lab experiments. It has been found to have limited efficacy in some types of cancer, which may limit its potential applications. Additionally, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been found to have off-target effects on other enzymes, which may affect its specificity and selectivity.
将来の方向性
There are several future directions for the study of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile. One potential direction is to explore the use of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile in combination with other inhibitors to enhance its efficacy in cancer treatment. Another direction is to investigate the potential applications of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the selectivity and specificity of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile.
合成法
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can be synthesized through a multistep process involving the reaction of 3-bromophenol with 2-bromoethylamine hydrobromide to form 2-(3-bromophenoxy)ethylamine. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to yield 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile. The synthesis of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been optimized to improve its yield and purity, making it suitable for further studies.
科学的研究の応用
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can effectively reduce the production of glutamate, an important source of energy for cancer cells. This leads to the inhibition of cancer cell growth and proliferation. 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
特性
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O/c12-9-2-1-3-10(6-9)17-5-4-16-8-14-11(7-13)15-16/h1-3,6,8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHRHFANZYJINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)
![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)



![N-(4-bromo-3-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476484.png)
![8-Methyl-3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476489.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476492.png)
![2-bromo-N-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]benzamide](/img/structure/B7476499.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7476506.png)
![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one](/img/structure/B7476513.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)